Des-N,N-diethylethanamine 4-Hydroxyclomiphene
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Overview
Description
Chemical Reactions Analysis
Des-N,N-diethylethanamine 4-Hydroxyclomiphene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Des-N,N-diethylethanamine 4-Hydroxyclomiphene has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is utilized in biochemical research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Des-N,N-diethylethanamine 4-Hydroxyclomiphene can be compared with other similar compounds, such as:
Clomiphene: A selective estrogen receptor modulator used in the treatment of infertility.
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator used in the prevention and treatment of osteoporosis.
This compound is unique due to its specific chemical structure and properties, which differentiate it from these similar compounds .
Properties
Molecular Formula |
C20H15ClO |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[(E)-2-chloro-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H/b20-19+ |
InChI Key |
UUZKUFVAKHXHHC-FMQUCBEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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